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Neratinib's Kinase Inhibition Profile

Table 1: Key Off-Target Kinases Inhibited by Neratinib

Kinase IC₅₀ / Inhibition Biological Role Experimental Context

MAP4K5 ~33 nM (IC₅₀) [1] Serine/threonine kinase; regulates

stress-activated MAPK pathways,
apoptosis, and cytoskeleton [2].

Biochemical kinase activity

assay [1].

MST1 ~38 nM (IC₅₀,
binding); ~91 nM

(IC₅₀, activity) [1]

Core kinase in the Hippo pathway;
key regulator of β-cell apoptosis in

diabetes [1].

High-throughput binding &
activity assays; human islets &

diabetic mouse models [1].

MST3 Sub-100 nM (IC₅₀)

[3]

Ste20 family kinase; regulates

cytoskeletal organization, plasma
membrane ruffling [2].

Kinome-wide profiling studies

[2] [3].

MST4 Sub-100 nM (IC₅₀)
[3]

Ste20 family kinase; regulates Golgi
trafficking, cytoskeleton; part of

Hippo pathway [3].

Kinome-wide profiling studies;
degradation observed in

pancreatic cancer cells [3].

Neratinib is an irreversible inhibitor of ERBB1 (EGFR), ERBB2 (HER2), and ERBB4 [4] [5]. Kinome-

wide profiling revealed it is a multi-kinase inhibitor that potently inhibits several serine/threonine kinases,
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particularly the Ste20-like kinase family, which includes MAP4K5, MST3, and MST4 [2] [3].

Mechanism of Action & Signaling Pathways

Neratinib's off-target effects induce complex disruptions in cancer cell signaling. The diagram below

illustrates how its inhibition of MAP4K5 and other Ste20 kinases converges on critical pathways like

Hippo/YAP and RAS.
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Neratinib's multi-target inhibition disrupts oncogenic signaling.
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Hippo/YAP Pathway Regulation: Neratinib's inhibition of MAP4K5 and other Ste20 kinases

increases phosphorylation of LATS1/2, which in turn phosphorylates the transcriptional co-activators

YAP and TAZ [2]. This phosphorylation causes YAP/TAZ to exit the nucleus and undergo degradation,

suppressing their pro-growth and pro-survival transcriptional programs [2] [3].

Disruption of Mutant RAS Localization: Neratinib rapidly reduces the expression of mutant K-RAS

and N-RAS proteins. It causes plasma membrane-associated mutant K-RAS to mislocalize into

intracellular vesicles, which is linked to its subsequent degradation [2] [6]. This process depends on

proteins involved in autophagy and LC3-associated phagocytosis (e.g., Beclin1, ATG5, Rubicon) [2]

[3].

Coordinated Downstream Effects: The combined effects of YAP/TAZ inactivation and mutant RAS

degradation lead to coordinated inhibition of several downstream signaling nodes. This includes

reduced phosphorylation of PAK1, its substrate Merlin, AKT, mTOR, p70 S6K, and ERK1/2 [3].

Experimental Evidence & Protocols

Table 2: Key Experimental Findings for MAP4K5-Related Effects

Experimental Model Key Findings Related to Off-Target Effects Citation

Pancreatic Tumor Cells Reduced K-RAS expression; Increased LATS1 & YAP

phosphorylation; YAP nuclear export; Lethality enhanced by
YAP knock-down.

[2]

Lymphoma T Cells
(lacking ERBB1/2/4)

Reduced K-RAS expression & MST1/3/4/Ezrin phosphorylation
(~30%), proving ERBB-independent action.

[2]

Sarcoma & PDX Models [Neratinib + HDAC inhibitor] reduced ERBB1/2, c-KIT, c-MET, K-
RAS, N-RAS; Altered Hippo pathway (↓pMST1/3/4,

↑pLATS1/YAP).

[7]

Pancreatic Cancer
Cells

Neratinib degraded MST4, reduced Ezrin phosphorylation,

altered cell morphology; Effects Beclin1/Rubicon-dependent.

[3]
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The evidence for neratinib's off-target effects comes from rigorous experimental approaches.

Kinase Inhibition Assays: The initial discovery that neratinib inhibits MAP4K5 and other Ste20

kinases came from high-throughput biochemical kinase binding and activity assays. One study

screened a focused library of 641 kinase inhibitors against MST1, identifying neratinib as a potent hit

(IC₅₀ ~38 nM in binding assay) [1]. Kinome-wide profiling of neratinib against 250-400 kinases

confirmed potent activity against MAP4K5, MST3, MST4, and others [2] [3].

Functional Validation in Cell Models: To confirm the biological relevance of kinome profiling data,

researchers treated various cancer cells with neratinib and assessed downstream signaling and

phenotypes.

Cell Culture & Treatment: Use established cancer cell lines (e.g., pancreatic PANC1,

hematopoietic cells). Culture cells in appropriate medium and treat with clinically relevant
concentrations of neratinib (e.g., 50-150 nM, reflecting safe Cmax in patient plasma) [2] [3].

Western Blotting & Immunofluorescence: Analyze cell lysates by western blotting to detect
changes in phosphorylation and protein levels of key pathway components (e.g., pLATS1, total

LATS1, pYAP, total YAP, K-RAS). Use immunofluorescence to visualize YAP/TAZ localization
(nuclear vs. cytoplasmic) [2].

Cell Viability & Death Assays: Assess functional outcomes using viability assays (e.g.,
CellTiter-Blue) and apoptosis assays (e.g., caspase-3 activation, TUNEL staining) to link

pathway modulation to cell death [1] [2].

Research Implications & Combination Strategies

The off-target inhibition of MAP4K5 and related kinases provides a strong mechanistic rationale for drug

repurposing of neratinib beyond HER2-positive breast cancer, particularly for cancers driven by mutant

RAS or YAP/TAZ activation [2] [6].

Research shows that neratinib's efficacy is significantly enhanced when combined with other agents:

HDAC Inhibitors (e.g., valproate, entinostat): Interact synergistically to enhance degradation of

ERBB receptors, RAS proteins, and to inactivate YAP/TAZ [6] [7]. A Phase I trial (NCT03919292) is
exploring neratinib + valproate in solid tumors [3].

PKG Activators & Statins: The combination of neratinib with sildenafil (PDE5 inhibitor, activates
PKG) and atorvastatin (HMG CoA reductase inhibitor) further reduces K-RAS membrane localization

and enhances tumor cell killing [2] [6].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://www.nature.com/articles/s41467-019-12880-5?error=cookies_not_supported&code=d8a9511f-e975-4d43-b97c-a941346d56e2
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10324541/
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10324541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://www.nature.com/articles/s41467-019-12880-5?error=cookies_not_supported&code=d8a9511f-e975-4d43-b97c-a941346d56e2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://www.emjreviews.com/oncology/article/discovery-of-a-grail-shaped-drug-ne-ratinib-and-the-downregulation-of-mutant-ras/
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://www.emjreviews.com/oncology/article/discovery-of-a-grail-shaped-drug-ne-ratinib-and-the-downregulation-of-mutant-ras/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00650/full
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10324541/
https://www.smolecule.com/products/s547952?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7133220/
https://www.emjreviews.com/oncology/article/discovery-of-a-grail-shaped-drug-ne-ratinib-and-the-downregulation-of-mutant-ras/
https://www.smolecule.com/products/s547952?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


mTOR or MEK Inhibitors: Preclinical studies show that everolimus (mTOR inhibitor) or trametinib

(MEK inhibitor) can enhance neratinib's anti-tumor activity in HER2+ breast cancer and TNBC
models [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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